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Compound Name: 2,2-Dibromoadamantane

CAS No.: 7314-84-3

Cat. No.: B3281222

Get Quote

Abstract
2,2-Dibromoadamantane (CAS: 876-53-9) serves as a critical, albeit underutilized, "gateway"

reagent for accessing the 2-position (bridge) of the adamantane cage. Unlike the widely

available 1-bromoadamantane (bridgehead), the 2,2-dibromo derivative enables the synthesis

of gem-disubstituted bioisosteres and spiro-adamantane scaffolds. These motifs are

increasingly prized in drug discovery for their ability to modulate lipophilicity (

), block metabolic "soft spots" (preventing C2-oxidation), and introduce rigid 3D vectors for
target engagement. This guide outlines the synthesis of the reagent and its application in
generating spiro-aziridines and gem-difluoro derivatives.

Introduction: The Strategic Value of the C2-Position
In medicinal chemistry, the adamantane scaffold is a "lipophilic bullet" used to improve blood-

brain barrier (BBB) penetration and pharmacokinetic stability. However, most commercial

libraries focus on 1-substituted (bridgehead) derivatives (e.g., Amantadine, Memantine).

2,2-Dibromoadamantane offers a distinct advantage:
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Metabolic Blocking: The C2 position is a common site for metabolic oxidation (forming 2-

adamantanone). Geminal disubstitution (e.g., 2,2-difluoro or spiro-rings) at this position

sterically and electronically blocks CYP450 metabolism.

Spiro-Scaffold Access: It acts as a precursor to adamantylidene carbenoids, enabling the

rapid construction of spiro[adamantane-2,x']-heterocycles. These spiro-fused systems have

demonstrated superior antiviral (Influenza A) and anti-trypanosomal activity compared to

their non-spiro analogs.

Critical Distinction
1,3-Dibromoadamantane: Substituents at bridgehead carbons. Used for polymers and

extended lattices.

2,2-Dibromoadamantane: Substituents at the bridge carbon. Used for spiro-chemistry and

gem-functionalization.

Chemical Properties & Safety Profile[1]
Property Data

CAS Number 876-53-9

Molecular Formula

Molecular Weight 294.03 g/mol

Appearance Off-white to pale yellow crystalline solid

Solubility

Soluble in

,

, THF; Insoluble in water

Reactivity
Susceptible to hydrolysis to 2-adamantanone;

Precursor to carbenes

Safety Warning: 2,2-Dibromoadamantane is an irritant. The synthesis involves Phosphorus

Pentabromide (

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b3281222/docs?utm_src=pdf-body#application-note-2-2-dibromoadamantane-in-medicinal-chemistry
https://www.benchchem.com/product/b3281222/docs?utm_src=pdf-body#application-note-2-2-dibromoadamantane-in-medicinal-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3281222?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


), which is highly corrosive and reacts violently with water to release HBr. All operations must
be performed in a fume hood under inert atmosphere (

or Ar).

Experimental Protocols
Protocol A: Synthesis of 2,2-Dibromoadamantane
Rationale: Direct bromination of adamantane yields 1,3-dibromoadamantane. To access the

2,2-isomer, one must start from 2-adamantanone.

Materials:

2-Adamantanone (10.0 mmol)

Phosphorus Pentabromide (

) (12.0 mmol)

Solvent: Dry Carbon Tetrachloride (

) or anhydrous Dichloromethane (

)

Quench: Saturated

solution

Step-by-Step Methodology:

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and

a reflux condenser under

atmosphere.

Dissolution: Dissolve 2-adamantanone (1.50 g, 10 mmol) in dry DCM (30 mL).

Reagent Addition: Cool the solution to 0°C. Add
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(5.16 g, 12 mmol) portion-wise over 15 minutes. Caution: Exothermic.

Reaction: Allow the mixture to warm to room temperature (RT), then reflux for 4–6 hours.

Monitor by TLC (eluent: Hexanes/EtOAc 9:1) for the disappearance of the ketone spot.

Workup: Cool to RT. Pour the reaction mixture slowly into crushed ice/water (100 mL) to

hydrolyze excess phosphoryl bromides.

Extraction: Extract with DCM (

mL). Wash combined organics with sat.

(to remove HBr) and brine.

Purification: Dry over

, filter, and concentrate. Recrystallize the crude solid from ethanol/hexanes to yield 2,2-
dibromoadamantane as colorless crystals.

Typical Yield: 75–85%

Protocol B: Synthesis of Spiro[adamantane-2,2'-
aziridine] via Carbenoid Insertion
Rationale: This protocol utilizes 2,2-dibromoadamantane as a carbenoid precursor to

generate the spiro-aziridine scaffold, a potent antiviral pharmacophore.

Mechanistic Insight: Treatment of 2,2-dibromoadamantane with Methyllithium (MeLi)

generates the adamantylidene carbene in situ. This reactive intermediate undergoes [1+2]

cycloaddition with imines or alkenes.

Materials:

2,2-Dibromoadamantane (1.0 eq)

Methyllithium (MeLi) (1.6 M in ether, 2.2 eq)

Substrate: N-Benzylideneaniline (Imine trap) or simple alkene
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Solvent: Anhydrous Diethyl Ether (

)

Step-by-Step Methodology:

Carbenoid Generation: In a flame-dried Schlenk flask under Argon, dissolve 2,2-
dibromoadamantane (294 mg, 1.0 mmol) in anhydrous

(10 mL). Cool to -78°C.

Lithiation: Dropwise add MeLi (1.4 mL, 2.2 mmol). Stir at -78°C for 1 hour. The solution

typically turns yellow/orange, indicating the formation of the lithium carbenoid species.

Trapping: Add the imine or alkene trap (1.5 mmol) dissolved in

dropwise.

Cyclization: Allow the mixture to warm slowly to 0°C over 2 hours, then to RT overnight.

Quench: Quench with water (5 mL). Extract with

.

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The spiro-

aziridine product is typically stable but should be stored cold.

Protocol C: Synthesis of 2,2-Difluoroadamantane
(Bioisostere)
Rationale: The gem-difluoro group mimics the carbonyl oxygen in size and polarity but is

lipophilic and chemically inert.

Methodology:

Dissolve 2,2-dibromoadamantane (1 mmol) in dry Acetonitrile.

Add Silver Tetrafluoroborate (
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, 2.5 eq) or Silver Fluoride (

).

Stir at reflux for 12 hours in the dark (wrap flask in foil).

Filter off the silver bromide (

) precipitate.

Concentrate and purify via short-path silica plug.

Visualizations & Decision Logic
Figure 1: Synthetic Pathway for 2,2-Dibromoadamantane
Applications
This diagram illustrates the transformation of the ketone precursor into the gem-dibromide and

its subsequent divergence into spiro-cycles and bioisosteres.
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Caption: Figure 1.[1] Divergent synthesis from 2-Adamantanone via the 2,2-Dibromo

intermediate.

Figure 2: Decision Tree - When to use 2,2-
Dibromoadamantane?
Use this logic flow to determine if this reagent is appropriate for your medicinal chemistry

campaign.
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Goal: Adamantane Functionalization
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Caption: Figure 2. Selection criteria for employing 2,2-Dibromoadamantane in scaffold design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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Contact our Ph.D. Support Team for a compatibility check
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